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molecular formula C9H9NO2 B8591536 1-Isocyanato-3-methoxy-2-methylbenzene

1-Isocyanato-3-methoxy-2-methylbenzene

Cat. No. B8591536
M. Wt: 163.17 g/mol
InChI Key: OOSXXMRVOYQUBM-UHFFFAOYSA-N
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Patent
US09380782B2

Procedure details

A mixture of 1-methoxy-2-methyl-3-aminobenzene 15.0 g, triphosgene 48.7 g and toluene 350 mL was stirred with heating under reflux for three hours. The reaction mixtures after standing to cool were concentrated under reduced pressure to give 1-methoxy-3-isocyanato-2-methylbenzene 17.0 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[C:4]=1[CH3:10].Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N:9]=[C:12]=[O:14])[C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)N)C
Name
Quantity
48.7 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)N=C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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